molecular formula C9H13BO4 B2876060 2-ETHOXY-6-METHOXYPHENYLBORONIC ACID CAS No. 2377606-71-6

2-ETHOXY-6-METHOXYPHENYLBORONIC ACID

Cat. No.: B2876060
CAS No.: 2377606-71-6
M. Wt: 196.01
InChI Key: XANKTDJVHCITTM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (2-Ethoxy-6-methoxyphenyl)boronic acid is the palladium (0) complex . This complex is a key component in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .

Action Environment

The action of (2-Ethoxy-6-methoxyphenyl)boronic acid is influenced by several environmental factors. The compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-ETHOXY-6-METHOXYPHENYLBORONIC ACID involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and often use bases like potassium acetate to form the desired boronic acid . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Properties

IUPAC Name

(2-ethoxy-6-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-3-14-8-6-4-5-7(13-2)9(8)10(11)12/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANKTDJVHCITTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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